![molecular formula C15H12FN3O2S B4581968 N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide](/img/structure/B4581968.png)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide, commonly known as DMFQ, is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. DMFQ is a synthetic compound that belongs to the class of quinolinecarboxamides and is characterized by its unique chemical structure.
Scientific Research Applications
Antioxidative Mechanisms
This compound has been evaluated for its antioxidative properties. In scientific studies, it has shown potential in reducing the production of reactive oxygen species (ROS) like hydrogen peroxide and superoxide anion radical. These properties suggest its application in preventing oxidative stress-related cellular damage, which is a common pathway in various diseases, including neurodegenerative disorders .
Hepatocyte Metabolism
Research indicates that similar compounds have effects on hepatocyte concentrations of lipids, particularly free fatty acids and monoacylglycerols. This suggests that N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-6-FLUORO-4-HYDROXYQUINOLINE-3-CARBOXAMIDE could be used to study lipid metabolism in liver cells and its implications in conditions like fatty liver disease .
Neuroinflammation
Due to its antioxidative capabilities, there is potential for this compound to be used in the study of neuroinflammation. It could help in understanding the molecular mechanisms of inflammation in the central nervous system and in the development of therapeutic agents for diseases like multiple sclerosis and Alzheimer’s .
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-7-8(2)22-15(18-7)19-14(21)11-6-17-12-4-3-9(16)5-10(12)13(11)20/h3-6H,1-2H3,(H,17,20)(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWVNNAUGOVSEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.